

Delphinidin-3-O-arabinoside Chloride: A Technical Overview of its Biological Activity

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Compound of Interest

Compound Name: *Delphinidin-3-O-arabinoside chloride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Delphinidin-3-O-arabinoside chloride, an anthocyanin, is a naturally occurring pigment found in various fruits and vegetables.[1][2] Anthocyanins, a subclass of flavonoids, are widely recognized for their health-promoting benefits, including antioxidant, anti-inflammatory, and anticancer properties.[3][4] Delphinidin, the aglycone of Delphinidin-3-O-arabinoside, is particularly noted for its potent biological effects, which are attributed to the three hydroxyl groups on its B-ring.[5] The glycosylation of delphinidin, such as the attachment of an arabinoside group, can influence its stability and bioavailability.[3] This technical guide provides a comprehensive overview of the biological activities of **Delphinidin-3-O-arabinoside chloride** and its aglycone, focusing on its anticancer, anti-inflammatory, and antioxidant properties, the signaling pathways it modulates, and detailed experimental protocols for its study.

Quantitative Data on Biological Activities

The biological activity of **Delphinidin-3-O-arabinoside chloride** is often studied in the context of its aglycone, delphinidin, or other glycoside forms. The following tables summarize the available quantitative data for delphinidin and its derivatives, providing insights into their potential therapeutic efficacy.

Table 1: Anticancer Activity (IC50 Values)

Compound	Cancer Cell Line	IC50 Value	Reference
Delphinidin	HL-60 (Human leukemia)	1.9 μ M	[6]
Delphinidin	HCT116 (Human colon cancer)	110 μ M	[7]
Delphinidin	MDA-MB-453 (HER2-positive breast cancer)	40 μ M	[3]
Delphinidin	BT474 (HER2-positive breast cancer)	100 μ M	[3]
Delphinidin	PEO1 (Ovarian cancer)	< 100 μ M	[6]
Delphinidin	SKOV3 (Ovarian cancer)	< 100 μ M	[6]
Delphinidin-3-O-glucoside	HCT-116 (Colorectal cancer)	395.8 μ g/mL	[8]
Delphinidin-3-O-glucoside	HT-29 (Colorectal cancer)	329.1 μ g/mL	[8]
Delphinidin-3-O-rutinoside	NCI-N87 (Gastric cancer)	24.9 μ M	[9]
Delphinidin-3-O-rutinoside	Caco-2 (Intestinal cancer)	102.5 μ M	[9]

Table 2: Antioxidant Activity

Compound/Extract	Assay	Antioxidant Capacity	Reference
Delphinidin chloride	ORAC	High activity	[10]
Delphinidin-3-O-galactoside	Online HPLC-antioxidant detection	1135 nmol of Trolox/g	[11]
Delphinidin-3-O-glucoside	Online HPLC-antioxidant detection	61 nmol of Trolox/g	[11]
Delphinidin-3-O-arabinoside	Online HPLC-antioxidant detection	860 nmol of Trolox/g (with cyanidin-3-O-galactoside)	[11]

Table 3: Bioavailability

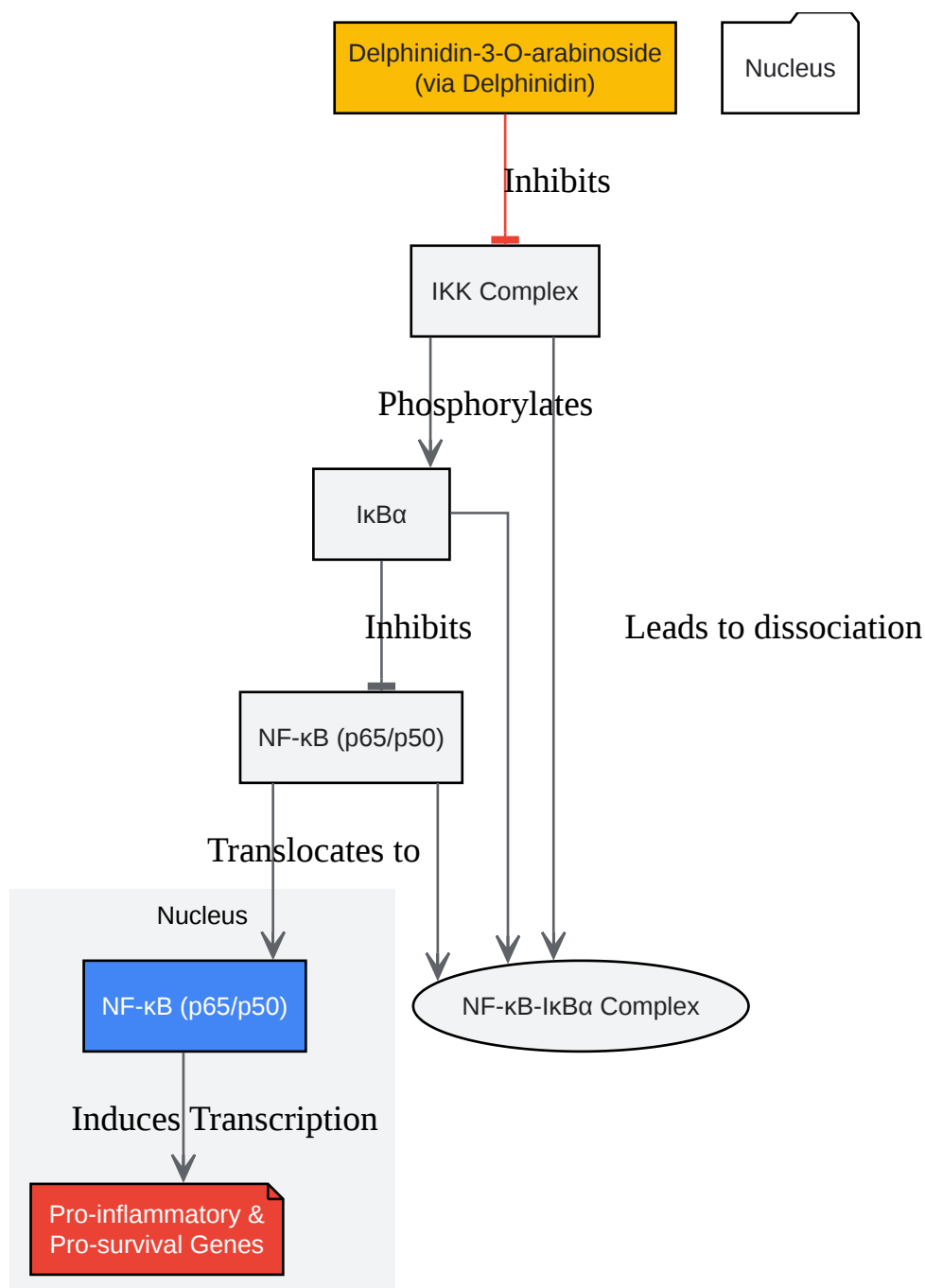
Compound	Bioavailability	Maximum Concentration Time	Reference
Delphinidin-3-O-arabinoside	0.14%	2 hours (for delphinidin)	[3]
Delphinidin-3-O-galactoside	0.48%	2 hours (for delphinidin)	[3]
Delphinidin-3-O-glucoside (D3G)	0.14%	1.0 ± 0.3 hours	[3]

Signaling Pathways Modulated by Delphinidin and its Glycosides

Delphinidin and its derivatives exert their biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, inflammation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of inflammation and cell survival. Delphinidin has been shown to inhibit the NF- κ B signaling pathway, thereby promoting apoptosis in cancer cells.[12] This inhibition is achieved by preventing the degradation of I κ B α , which in turn blocks the nuclear translocation of the NF- κ B/p65 subunit.[12]

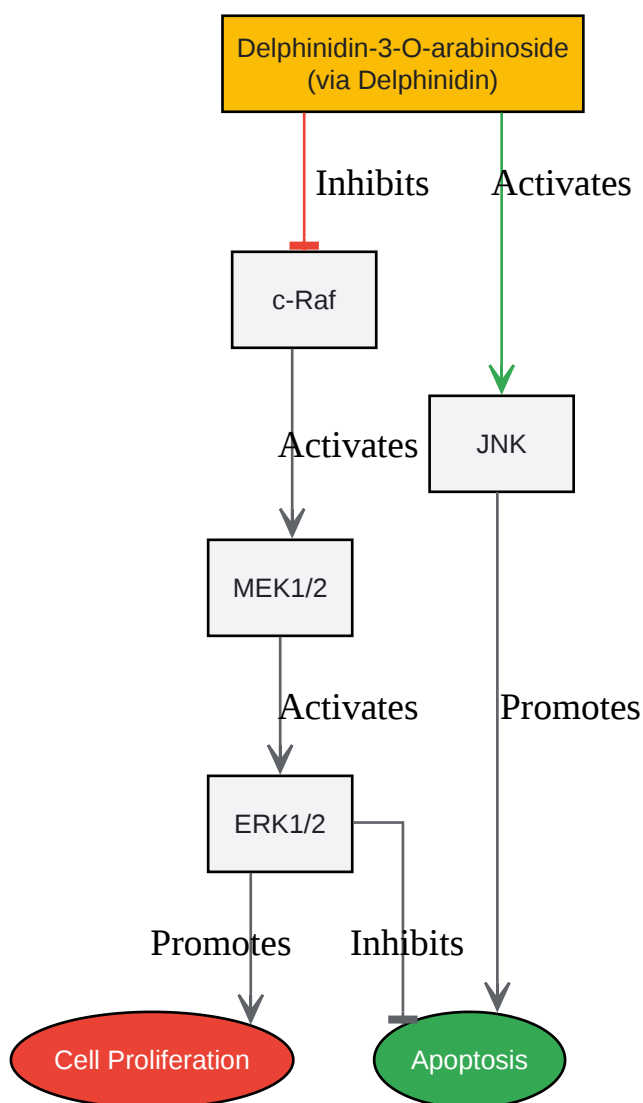


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NF- κ B signaling pathway inhibition by Delphinidin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation and apoptosis. Delphinidin has been shown to inhibit the ERK pathway by decreasing the phosphorylation of c-Raf, MEK1/2, and ERK1/2, while activating the JNK pathway, which collectively promotes apoptosis in cancer cells.[12]

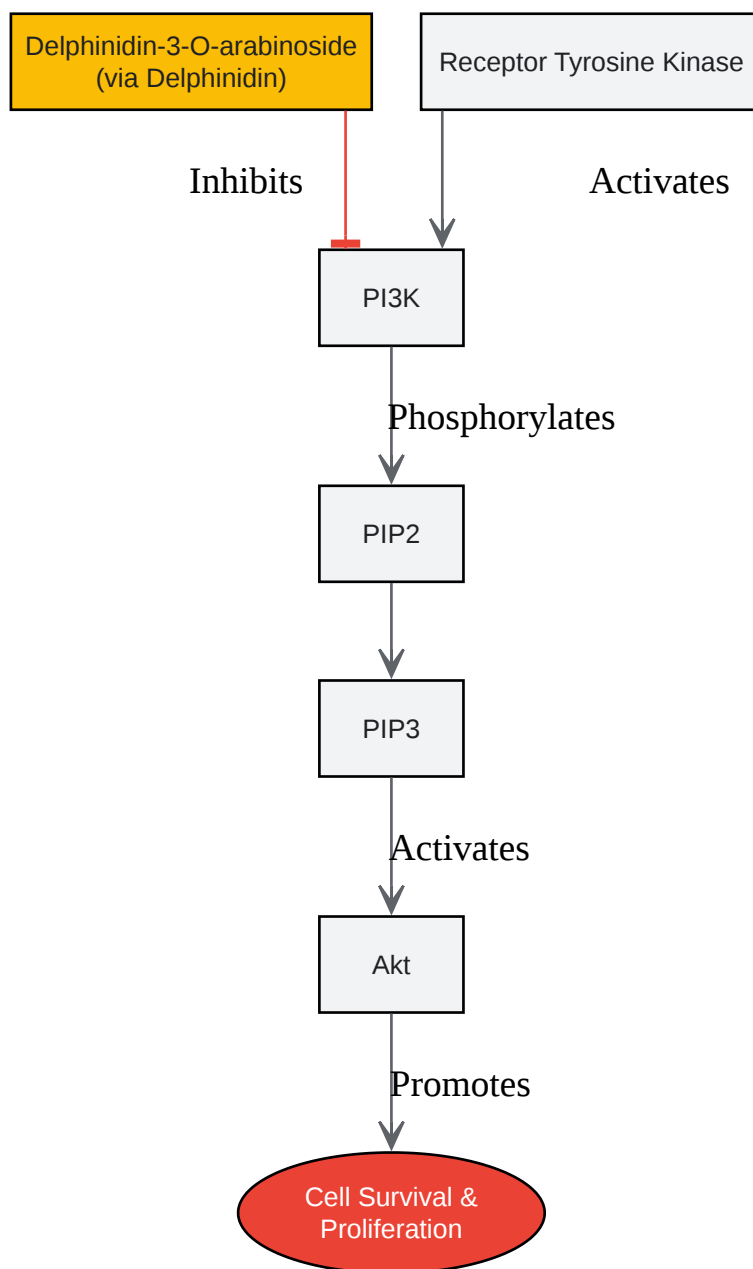


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MAPK signaling pathway modulation by Delphinidin.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. Delphinidin has been reported to suppress this pathway, contributing to its anticancer effects.[3]



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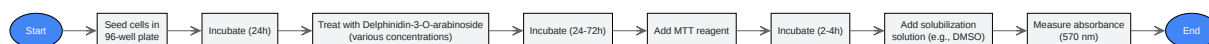
PI3K/Akt signaling pathway inhibition by Delphinidin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of **Delphinidin-3-O-arabinoside chloride**.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.



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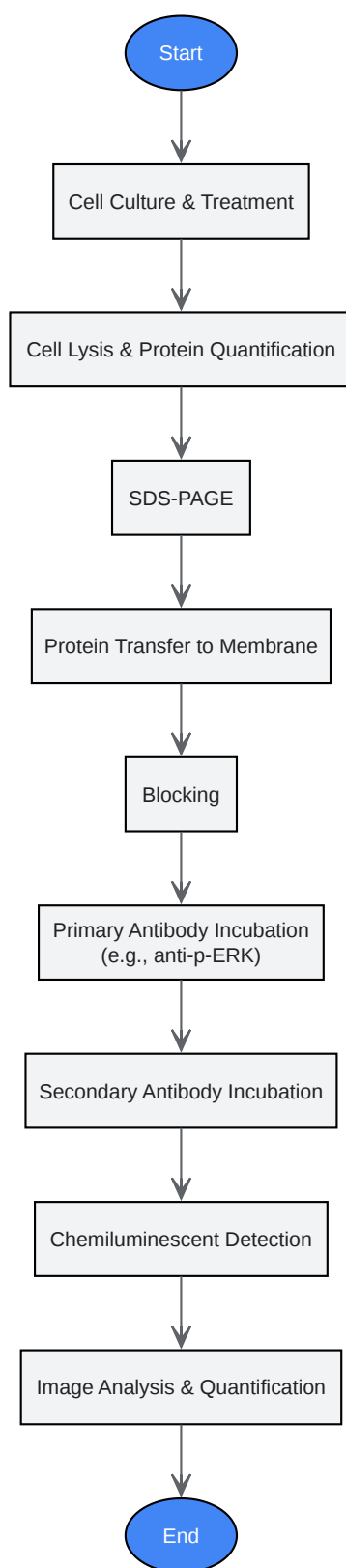
Experimental workflow for the MTT cell viability assay.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours.[12]
- Treatment: Treat cells with various concentrations of **Delphinidin-3-O-arabinoside chloride**.
- Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][12]
- Solubilization: Add 100 μ L of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of ERK).



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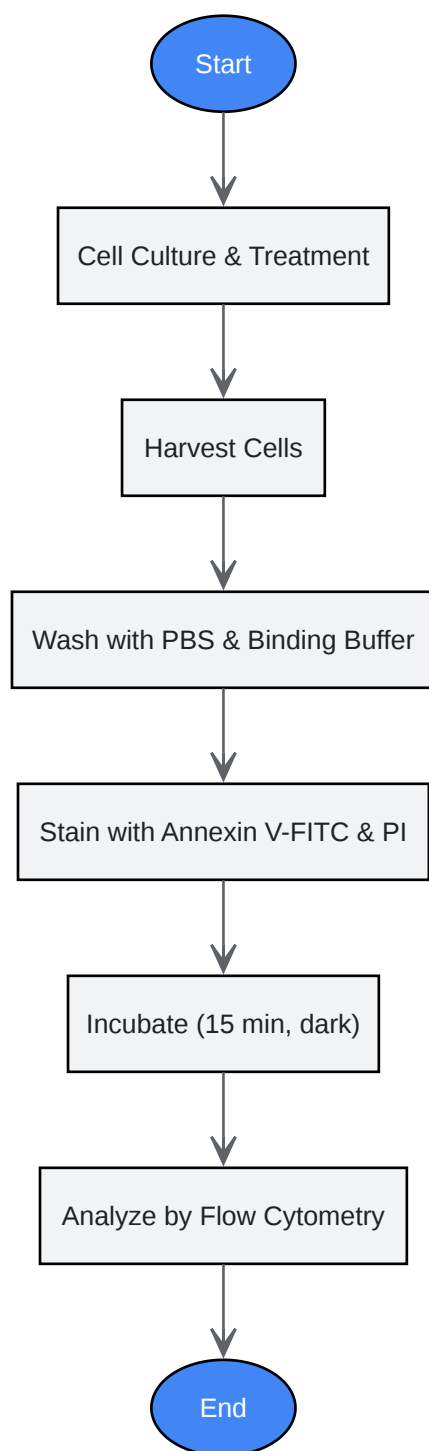
Experimental workflow for Western blot analysis.

Protocol:

- **Cell Lysis:** After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Separate 20-30 µg of protein per sample on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.[\[13\]](#)
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[\[13\]](#)
- **Detection:** Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[\[13\]](#)
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.



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Workflow for apoptosis analysis by flow cytometry.

Protocol:

- Cell Preparation: Induce apoptosis in cells by treating them with **Delphinidin-3-O-arabinoside chloride** for the desired time.[4]
- Cell Harvesting: Harvest the cells, including both adherent and floating cells.[7]
- Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[7]
- Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL. To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.[7][14]
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[4]

Antioxidant Capacity Assay (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant scavenging activity against peroxy radicals.



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Experimental workflow for the ORAC assay.

Protocol:

- Reagent Preparation: Prepare working solutions of fluorescein, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox (a vitamin E analog used as a standard).[15]
- Plate Preparation: In a 96-well black microplate, add 150 μ L of the fluorescein working solution to each well.[15]
- Sample/Standard Addition: Add 25 μ L of the sample (**Delphinidin-3-O-arabinoside chloride**), blank, or Trolox standards to the appropriate wells.[16]

- Incubation: Incubate the plate at 37°C for 30 minutes.[16]
- Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.[16]
- Fluorescence Reading: Immediately begin reading the fluorescence kinetically every 1-2 minutes for at least 60 minutes, with excitation at ~485 nm and emission at ~520 nm.[3][17]
- Data Analysis: Calculate the area under the curve (AUC) for each sample and compare it to the standard curve generated with Trolox to determine the ORAC value in Trolox equivalents.[3]

Conclusion

Delphinidin-3-O-arabinoside chloride, along with its aglycone delphinidin, demonstrates significant potential as a therapeutic agent due to its diverse biological activities. Its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt underlines its potent anticancer, anti-inflammatory, and antioxidant properties. While more research is needed to fully elucidate the specific quantitative effects of the 3-O-arabinoside form, the existing data for delphinidin and its other glycosides provide a strong foundation for further investigation. The detailed experimental protocols provided in this guide offer a practical framework for researchers to explore the therapeutic potential of this promising natural compound.

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